

# In-depth Technical Guide: The Discovery and Development of DD0-2363

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## Compound of Interest

Compound Name: DD0-2363

Cat. No.: B15580351

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## Introduction

Extensive research has been conducted to identify and chronicle the discovery and development history of the compound designated **DD0-2363**. However, a thorough search of publicly available scientific literature, clinical trial databases, and patent records did not yield any specific information pertaining to a molecule with this identifier. The search results did, however, contain information on other investigational drugs, which may be of interest to researchers and scientists in the field of drug development. These include AS-1763 (docirbrutinib), deucravacitinib, and 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD).

It is possible that "**DD0-2363**" is an internal preclinical designation that has not yet been publicly disclosed, or that it is a typographical error. This guide will therefore summarize the available information on the aforementioned alternative compounds, as they appeared in the search results, to provide a relevant overview of drug discovery and development processes.

## Investigational Drugs Identified in Search Results

While information on **DD0-2363** is unavailable, the following compounds were identified and are presented here as potential subjects of interest:

- AS-1763 (Docirbrutinib): An orally administered Bruton's tyrosine kinase (BTK) inhibitor.
- Deucravacitinib: An oral, selective tyrosine kinase 2 (TYK2) inhibitor.

- 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): A compound isolated from the roots of Averrhoa carambola L. with potential therapeutic applications in cancer.[1]

## AS-1763 (Docirbrutinib)

AS-1763, also known as docirbrutinib, is an investigational oral BTK inhibitor being evaluated for the treatment of B-cell malignancies.

## Clinical Development

A Phase 1b clinical trial (NCT05602363) has been initiated to evaluate the safety and tolerability of AS-1763 in patients with previously treated chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) or B-cell non-Hodgkin lymphoma (NHL) who have failed or are intolerant to at least two prior lines of systemic therapy.[2][3] This open-label, multi-center study is designed as a dose-escalation trial to determine the recommended Phase 2 dose.[2][3]

Table 1: Overview of NCT05602363 Clinical Trial for AS-1763

Parameter	Description
Study Phase	Phase 1b
Drug	AS-1763 (docirbrutinib)
Indications	Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL), Non-Hodgkin Lymphoma (NHL)
Patient Population	Previously treated patients who have failed or are intolerant to $\geq 2$ lines of systemic therapy
Study Design	Open-label, multi-center, dose-escalation
Primary Outcome	Safety and tolerability

## Experimental Protocols

The clinical trial protocol for NCT05602363 specifies key inclusion and exclusion criteria for patient enrollment.

Inclusion Criteria:[2]

- Age ≥18 years
- Histologically confirmed B-cell malignancy (CLL/SLL, WM, MCL, MZL, or FL)
- Failed or intolerant to ≥2 prior lines of systemic therapy
- ECOG Performance Status 0 to 2
- Adequate hematologic, hepatic, and renal function

Exclusion Criteria:[4]

- The search results did not provide specific exclusion criteria for the AS-1763 trial. The exclusion criteria listed in the initial search results were for a deucravacitinib trial.

## Deucravacitinib

Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular signaling kinase that mediates cytokine-driven immune and inflammatory pathways.

## Clinical Development

A clinical study has been designed to evaluate the efficacy and safety of deucravacitinib compared to placebo in participants with active psoriatic arthritis (PsA) who are either naïve to biologic disease-modifying antirheumatic drugs (bDMARDs) or had previously received a tumor necrosis factor  $\alpha$  (TNF $\alpha$ ) inhibitor.[4]

Table 2: Overview of a Clinical Trial for Deucravacitinib in Psoriatic Arthritis

Parameter	Description
Drug	Deucravacitinib
Comparator	Placebo
Indication	Active Psoriatic Arthritis (PsA)
Patient Population	Biologic-naïve or prior TNF $\alpha$ inhibitor treatment
Primary Outcome	Efficacy and safety

## Experimental Protocols

Inclusion Criteria:[\[4\]](#)

- Diagnosis of PsA for at least 3 months
- Meets the Classification Criteria for Psoriatic Arthritis (CASPAR)
- Active plaque psoriasis or a documented history of plaque psoriasis
- Active arthritis ( $\geq 3$  swollen and  $\geq 3$  tender joints)
- High-sensitivity C-reactive protein (hsCRP)  $\geq 3$  mg/L

Exclusion Criteria:[\[4\]](#)

- Non-plaque forms of psoriasis
- Other autoimmune conditions (e.g., systemic lupus erythematosus, rheumatoid arthritis)
- Active fibromyalgia

## 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)

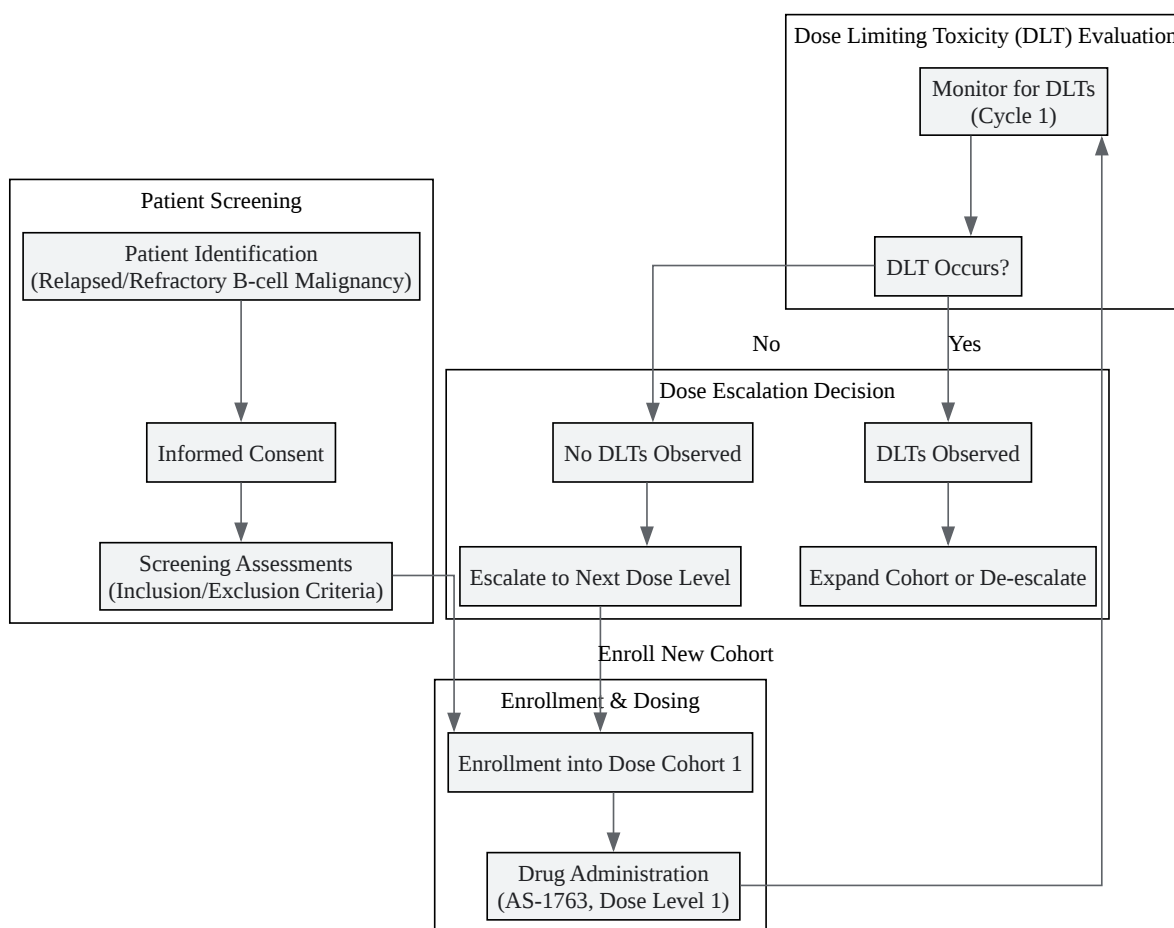
DMDD is a natural compound that has been investigated for its therapeutic potential.

## Discovery and Preclinical Development

DMDD was isolated from the roots of *Averrhoa carambola* L..<sup>[1]</sup> Preclinical studies have suggested that DMDD exhibits hypoglycemic and anti-lipid peroxidative effects.<sup>[1]</sup> A patent has been filed for the use of DMDD and its analogs as a therapeutic agent for treating various human cancers, including bone, brain, breast, ovarian, and lung cancer.<sup>[1]</sup>

## Signaling Pathways and Experimental Workflows

Due to the lack of specific information on **DD0-2363**, diagrams for its signaling pathway or experimental workflows cannot be generated. However, a generalized workflow for a Phase 1b dose-escalation clinical trial, similar to the one for AS-1763, is presented below.



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Caption: Generalized workflow for a Phase 1b dose-escalation clinical trial.

## Conclusion

While the requested in-depth technical guide on the discovery and development of **DD0-2363** could not be produced due to a lack of available data, this document provides a summary of information on other investigational compounds found in the search results. The provided details on AS-1763, deucravacitinib, and DMDD offer insights into the typical trajectory of drug discovery and development, from preclinical investigation to clinical trials. The included tables and diagram serve as examples of how such data can be effectively presented.

It is recommended that the identifier "**DD0-2363**" be verified to enable a more targeted and accurate literature search. Should a corrected identifier be provided, a comprehensive technical guide can be developed.

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## References

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